molecular formula C18H20N2O4S B2413593 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 922062-71-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

Cat. No. B2413593
CAS RN: 922062-71-3
M. Wt: 360.43
InChI Key: QCSAXIYSCMJZDK-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches

The chemical structure of compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide has been explored through various synthetic routes. For instance, a series of benzimidazole-tethered oxazepine hybrids were synthesized from N-alkylated benzimidazole carboxaldehyde, which is derived from o-phenylenediamine. These compounds were then characterized using spectroscopic methods, X-ray diffraction, and Density Functional Theory (DFT) studies to understand their molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity. This research offers insight into the synthetic pathways and structural elucidation of complex oxazepine derivatives, potentially including the compound (Almansour et al., 2016).

Process Development and Scale-Up

Scalable Synthesis

The process development for scalable synthesis of compounds containing the benzoxazepine core, which shares similarities with the compound of interest, has been reported. This includes the development of routes for the preparation of key intermediates and the telescoped synthesis of the target compounds. The research outlines the challenges and solutions in scaling up the synthesis of such complex molecules, which is crucial for their application in scientific research and potentially in the development of new materials or drugs (Naganathan et al., 2015).

Catalytic and Enantioselective Reactions

Catalytic Reactions

The catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been explored. This reaction leads to the synthesis of chiral ethyl 2-(dibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities. Such studies are significant for the development of chiral compounds and their applications in various areas of chemistry and pharmacology (Munck et al., 2017).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-20-10-11-24-17-9-8-15(12-16(17)18(20)21)19-25(22,23)13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSAXIYSCMJZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.